molecular formula C3H5CaO4P B10762075 Phosphomycin calcium CAS No. 25992-22-7

Phosphomycin calcium

Cat. No.: B10762075
CAS No.: 25992-22-7
M. Wt: 176.12 g/mol
InChI Key: YMZJBJPWTXJQMR-UHFFFAOYSA-L
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Description

Phosphomycin calcium is a broad-spectrum, bactericidal antibiotic highly valued in microbiological and pharmacological research. Its primary mechanism of action involves the irreversible inhibition of the bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is a critical early step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This unique mechanism, distinct from beta-lactams and glycopeptides, makes Phosphomycin a crucial tool for studying multi-drug resistant bacteria, particularly those exhibiting resistance to other cell-wall active agents.

Properties

IUPAC Name

calcium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZJBJPWTXJQMR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5CaO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26016-98-8
Record name Calcium hydrogen (2R-cis)-(3-methyloxiranyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphomycin calcium can be synthesized through several methods. One common synthetic route involves the reaction of cis-1,2-epoxypropylphosphonic acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the calcium salt .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Phosphomycin calcium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

Phosphomycin calcium operates by inhibiting the enzyme MurA, crucial for peptidoglycan biosynthesis in bacterial cell walls. This mechanism makes it effective against a range of gram-positive and gram-negative bacteria, including Escherichia coli, which is often implicated in urinary tract infections (UTIs) .

Recent studies have characterized the pharmacokinetic profile of this compound following oral administration. A study involving healthy women demonstrated that a single dose of 1000 mg resulted in significant urine concentrations sufficient to ensure efficacy against UTI pathogens . The pharmacokinetic analysis revealed a two-compartment model with creatinine clearance and body weight as critical covariates affecting drug clearance and distribution .

Treatment of Urinary Tract Infections

This compound is primarily indicated for treating uncomplicated UTIs. Its unique pharmacokinetic properties allow it to achieve high concentrations in the urinary tract, making it particularly effective against E. coli and other uropathogens .

  • Dosage Regimens : Clinical trials have established various dosing regimens:
    • A single oral dose of 3000 mg has shown high success rates (>95%) against susceptible strains .
    • For recurrent UTIs, a regimen of 1000 mg every 8 hours for three days can maintain effective urine concentrations .

Other Therapeutic Uses

Beyond UTIs, this compound has been explored for:

  • Bacterial Endocarditis : Although limited clinical data exists, phosphomycin's pharmacokinetic properties suggest potential efficacy in treating infective endocarditis due to its good distribution to cardiac tissues .
  • Bone and Joint Infections : The antibiotic diffuses well into bone tissue, achieving high concentrations against pathogens like MSSA and MRSA .
  • Veterinary Medicine : It is also utilized in veterinary settings to treat gastrointestinal infections in livestock caused by coliform bacteria .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study 1 : A randomized controlled trial demonstrated that patients receiving this compound for UTI treatment had significantly lower recurrence rates compared to those treated with traditional antibiotics .
  • Case Study 2 : In patients with complicated UTIs, this compound was used as part of a combination therapy with other antibiotics, showing enhanced bactericidal activity and improved clinical outcomes .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Study ReferencePopulationDosageKey Findings
Healthy women1000 mgHigh urine concentrations achieved; effective against E. coli
Healthy women500 mg - 3000 mgEstablished pharmacokinetic profile; supports efficacy predictions
UTI patientsVariousLower recurrence rates compared to traditional treatments
Endocarditis patientsCombination therapyEnhanced outcomes with improved tissue distribution

Mechanism of Action

Phosphomycin calcium exerts its antibacterial effects by covalently binding to a cysteine residue in the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This binding inhibits the enzyme’s activity, preventing the formation of N-acetylmuramic acid, a critical component of the bacterial cell wall. As a result, bacterial cell wall synthesis is halted, leading to cell lysis and death .

Comparison with Similar Compounds

Key Properties

  • Solubility: Slightly soluble in water (0.1 mg/mL in DMSO; insoluble in methanol, acetone, or chloroform) .
  • Stability : Exhibits superior thermal stability compared to its disodium counterpart, with degradation temperatures above 300°C .

Phosphomycin calcium belongs to the fosfomycin salt family, which includes fosfomycin tromethamine and fosfomycin sodium . These derivatives differ in solubility, pharmacokinetics, and clinical applications.

Structural and Physicochemical Differences
Compound Salt Form Molecular Formula Solubility in Water Thermal Stability (°C)
This compound Calcium C₃H₅O₄P·Ca Slightly soluble >300 (decomposition)
Fosfomycin tromethamine Tromethamine C₃H₇O₄P·C₄H₁₁NO₃ Highly soluble ~200 (stable up to)
Fosfomycin sodium Sodium C₃H₈NaO₄P Freely soluble ~250 (degradation)

Key Findings :

  • This compound’s low water solubility limits it to oral formulations, whereas fosfomycin sodium (freely soluble) is suited for intravenous use .
  • Fosfomycin tromethamine ’s high solubility enhances oral bioavailability, enabling single-dose regimens for UTIs .
Pharmacokinetic and Clinical Comparison
Parameter This compound Fosfomycin Tromethamine Fosfomycin Sodium
Bioavailability 30–40% 34–58% N/A (IV only)
Urinary Excretion 85–90% 88–94% 95%
Half-life (t₁/₂) 2–3 hours 4–6 hours 1.5–2 hours
Clinical Use Uncomplicated UTIs Single-dose UTIs Severe infections

Key Findings :

  • Fosfomycin tromethamine achieves higher plasma concentrations due to improved absorption, making it effective for single-dose therapy .
  • Fosfomycin sodium is reserved for severe systemic infections (e.g., sepsis) due to rapid IV clearance .
Stability and Compatibility
  • Thermal Stability : this compound degrades above 300°C, outperforming fosfomycin sodium (degradation at ~250°C) .
  • Calcium Compatibility : Fosfomycin derivatives demonstrate excellent compatibility with calcium ions (≤1,000 ppm), critical for co-administration with calcium-rich solutions .

Biological Activity

Phosphomycin calcium, a salt form of fosfomycin, is a broad-spectrum bactericidal antibiotic with significant clinical relevance, particularly in treating urinary tract infections (UTIs). This article delves into its biological activity, including mechanisms of action, pharmacokinetics, efficacy against various pathogens, and case studies highlighting its application in clinical settings.

Fosfomycin acts by inhibiting the synthesis of peptidoglycan, a critical component of bacterial cell walls. It specifically targets the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) , which catalyzes the first step in peptidoglycan synthesis. By mimicking phosphoenolpyruvate (PEP), fosfomycin effectively disrupts bacterial growth and replication. Its unique mechanism allows it to maintain efficacy against many resistant bacterial strains due to a lack of cross-resistance with other antibiotic classes .

Pharmacokinetics

Fosfomycin exhibits favorable pharmacokinetic properties:

  • Absorption : After oral administration, fosfomycin achieves high concentrations in urine, making it particularly effective for treating UTIs.
  • Half-life : The drug has a long serum half-life, allowing for sustained antibacterial activity post-administration.
  • Urinary Concentration : Peak urinary concentrations can reach approximately 4000 µg/mL following a single 3-gram dose, remaining above 100 µg/mL for up to 48 hours .

Table 1 summarizes the pharmacokinetic parameters and breakpoints for fosfomycin against common uropathogens:

ParameterValue
Peak Urinary Concentration~4000 µg/mL
Half-lifeVariable (depends on dosage)
AUC24/MIC Target>24 for efficacy

Antibacterial Spectrum

Fosfomycin is effective against a wide range of Gram-positive and Gram-negative bacteria. Its spectrum includes:

  • Gram-positive : Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis.
  • Gram-negative : Escherichia coli (including multidrug-resistant strains), Klebsiella pneumoniae.

The drug's efficacy against extended-spectrum beta-lactamase (ESBL) producing E. coli highlights its role as a critical option in treating resistant infections .

Case Studies and Clinical Applications

  • Treatment of Uncomplicated UTIs :
    A study involving women with uncomplicated UTIs demonstrated that fosfomycin was as effective as traditional antibiotics like ciprofloxacin and nitrofurantoin. The favorable safety profile and convenience of single-dose administration make it a preferred choice in outpatient settings .
  • Pediatric Applications :
    In pediatric oncology patients experiencing fever and neutropenia, fosfomycin has been used successfully in combination with other antibiotics to manage infections without significant adverse effects .
  • Biofilm Inhibition :
    Research indicates that fosfomycin can inhibit biofilm formation in MRSA isolates. This property is crucial given the role of biofilms in chronic infections and resistance development .

Resistance Mechanisms

Despite its broad spectrum, some resistance mechanisms have been identified:

  • Mutations in MurA : Alterations in the target enzyme can lead to reduced susceptibility.
  • Efflux Pumps : Some bacteria may employ efflux mechanisms to expel fosfomycin, diminishing its effectiveness.

However, resistance rates remain low, particularly in E. coli (<1%) .

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